Cas no 1243250-09-0 (8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one)

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound featuring a dihydroquinolinone core with an amino and methyl substituent. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The amino group enhances reactivity for further functionalization, while the methyl group contributes to steric and electronic modulation. Its stable dihydroquinolinone scaffold is advantageous in medicinal chemistry for designing compounds with potential therapeutic applications. The compound’s purity and well-defined structure ensure reproducibility in research and industrial processes. Suitable for use in organic synthesis, it offers versatility in constructing complex heterocyclic frameworks.
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one structure
1243250-09-0 structure
Product name:8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
CAS No:1243250-09-0
MF:C10H12N2O
MW:176.215082168579
MDL:MFCD17078857
CID:1088182
PubChem ID:51000333

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
    • 8-Amino-6-methyl-3,4-dihydro-2(1H)-quinolinone
    • 8-amino-6-methyl-3,4-dihydro-2(1H)-quinolinone(SALTDATA: FREE)
    • CS-0324703
    • 2(1H)-quinolinone, 8-amino-3,4-dihydro-6-methyl-
    • ALBB-025502
    • 8-amino-6-methyl-1,2,3,4-tetrahydroquinolin-2-one
    • LS-08594
    • 8-Amino-3,4-dihydro-6-methyl-2(1H)-quinolinone
    • 8-Amino-6-methyl-3,4-dihydro-2-(1H)-quinoline
    • 1243250-09-0
    • MFCD17078857
    • 8-amino-6-methyl-3,4-dihydro-1H-quinolin-2-one
    • SCHEMBL12956542
    • DTXSID201250094
    • AKOS015998361
    • MDL: MFCD17078857
    • Inchi: InChI=1S/C10H12N2O/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h4-5H,2-3,11H2,1H3,(H,12,13)
    • InChI Key: UYBTVPUMRGXSHO-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(NC(CC2)=O)C(N)=C1

Computed Properties

  • Exact Mass: 176.095
  • Monoisotopic Mass: 176.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.1A^2

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB294204-1 g
8-Amino-6-methyl-3,4-dihydro-2(1H)-quinolinone; 95%
1243250-09-0
1g
€169.40 2023-04-26
eNovation Chemicals LLC
Y1238847-5g
8-amino-6-methyl-3,4-dihydro-2(1H)-quinolinone
1243250-09-0 95%
5g
$515 2023-05-17
Fluorochem
063139-5g
8-Amino-6-methyl-3,4-dihydro-2-(1H)-quinoline
1243250-09-0 95%
5g
£372.00 2022-03-01
Fluorochem
063139-250mg
8-Amino-6-methyl-3,4-dihydro-2-(1H)-quinoline
1243250-09-0 95%
250mg
£80.00 2022-03-01
Fluorochem
063139-1g
8-Amino-6-methyl-3,4-dihydro-2-(1H)-quinoline
1243250-09-0 95%
1g
£123.00 2022-03-01
abcr
AB294204-5g
8-Amino-6-methyl-3,4-dihydro-2(1H)-quinolinone, 95%; .
1243250-09-0 95%
5g
€749.60 2024-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1395373-1g
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
1243250-09-0 95+%
1g
¥2310.00 2024-08-09
eNovation Chemicals LLC
Y1238847-1g
8-amino-6-methyl-3,4-dihydro-2(1H)-quinolinone
1243250-09-0 95%
1g
$185 2025-02-25
Chemenu
CM222660-1g
8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
1243250-09-0 95%
1g
$427 2023-11-21
eNovation Chemicals LLC
Y1238847-1g
8-amino-6-methyl-3,4-dihydro-2(1H)-quinolinone
1243250-09-0 95%
1g
$185 2024-06-06

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one Related Literature

Additional information on 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Overview

8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one, identified by the CAS number 1243250-09-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The structure of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one features a dihydroquinoline skeleton with substituents at positions 6 and 8, namely a methyl group and an amino group, respectively. These functional groups contribute to its unique chemical properties and potential biological activities.

The synthesis of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one has been reported in several studies, often involving multi-step processes that include cyclization reactions and functional group transformations. Recent advancements in catalytic methods have enabled more efficient pathways for its preparation, reducing the number of steps and improving yields. For instance, researchers have employed transition metal catalysts to facilitate key transformations, such as the formation of the dihydroquinoline ring system from suitable precursors.

In terms of pharmacological properties, 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one has shown promising activity in various biological assays. Studies conducted in vitro have demonstrated its potential as an inhibitor of certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, recent research has highlighted its ability to modulate the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been targeted for therapeutic intervention in cancer treatment.

The structural versatility of 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one makes it a valuable scaffold for further chemical modifications. By altering the substituents at positions 6 and 8 or introducing additional functional groups, chemists can explore a wide range of biological activities and optimize the compound's pharmacokinetic properties. This approach has been successfully employed in drug discovery programs targeting diverse therapeutic areas.

In addition to its pharmacological applications, 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one has also been investigated for its potential use in materials science. Its aromaticity and conjugated system make it a candidate for applications in organic electronics, such as semiconductors and light-emitting materials. Recent studies have explored its electronic properties through computational modeling and experimental techniques like cyclic voltammetry.

The CAS number 1243250-09-0 serves as a unique identifier for this compound within chemical databases and regulatory frameworks. This ensures that researchers worldwide can reference the same compound without ambiguity when discussing its properties or applications.

In conclusion, 8-Amino-6-methyl-3,4-dihydroquinolin- strong>-< strong>2(1H)-one strong>, with its CAS number < strong >1243250- strong>-< strong >09- strong>-< strong >0 strong>, represents a versatile compound with significant potential across multiple disciplines. Ongoing research continues to uncover new insights into its chemical synthesis, biological activity, and material properties, underscoring its importance as a valuable tool in scientific advancement.

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Amadis Chemical Company Limited
(CAS:1243250-09-0)8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one
A1167263
Purity:99%
Quantity:1g
Price ($):320.0